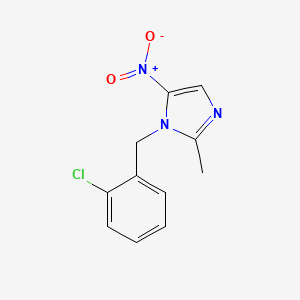

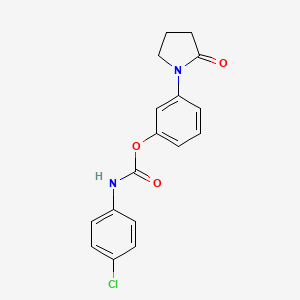

![molecular formula C16H10Cl3N3S B5759488 2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5759488.png)

2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of "2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone" involves condensation reactions between appropriate hydrazines and aldehydes. Such reactions are typically facilitated by acidic or basic conditions and can be optimized for yield and purity through various organic synthesis techniques. For example, the synthesis of similar hydrazone compounds has been reported through the reaction of 4-dimethylaminobenzohydrazide with 2,4-dichlorobenzaldehyde, indicating a general method for the synthesis of hydrazones involving equimolar quantities of an aldehyde and a hydrazide in a suitable solvent like methanol (Yang, 2011).

Molecular Structure Analysis Hydrazone compounds exhibit diverse molecular conformations and crystal structures, significantly influenced by their functional groups and intramolecular interactions. The crystal structure of a closely related hydrazone compound reveals a nearly planar molecular configuration except for certain moieties, showcasing the potential for varied molecular geometries within this class of compounds. These structures are often stabilized through hydrogen bonding and π-π stacking interactions, underscoring the importance of these forces in determining the crystal packing and overall molecular conformation (Tian Da-ting et al., 2013).

Chemical Reactions and Properties Hydrazones are versatile intermediates in organic synthesis, participating in various chemical reactions. They can undergo nucleophilic addition reactions, cyclization, and serve as precursors for the synthesis of heterocyclic compounds. The chemical reactivity of hydrazones is often dictated by the nature of the substituents on the hydrazone moiety and the aldehyde component, leading to a wide range of chemical transformations and applications in the synthesis of biologically active molecules (Zheng Li et al., 2008).

Physical Properties Analysis The physical properties of hydrazone compounds, such as melting point, solubility, and crystal structure, can vary widely depending on their specific substituents and molecular configuration. These properties are crucial for understanding the compound's behavior in different solvents and conditions, affecting its application in chemical synthesis and material science. For instance, the solubility in various solvents and melting point range can provide insights into the compound's purity and stability (Desuo Yang, 2011).

Chemical Properties Analysis Hydrazones display a range of chemical properties, including redox behavior, coordination to metals, and formation of hydrogen bonds, which can be exploited in catalysis, sensor development, and as ligands in coordination chemistry. The specific chemical properties are influenced by the electronic effects of substituents on the hydrazone and aldehyde groups, which can alter the compound's reactivity and interaction with other molecules (Kuodis et al., 2007).

安全和危害

2,4-Dichlorobenzaldehyde is classified as a skin corrosive and eye damage hazard (H314) and is toxic to aquatic life with long-lasting effects (H411) . It is recommended to avoid breathing dust or mist, release to the environment, and to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

属性

IUPAC Name |

4-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3N3S/c17-12-4-1-10(2-5-12)15-9-23-16(21-15)22-20-8-11-3-6-13(18)7-14(11)19/h1-9H,(H,21,22)/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCPVQKYKQFHQX-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

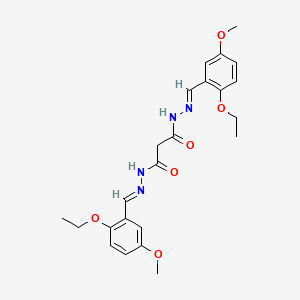

![5-{[(4-chlorophenyl)acetyl]amino}isophthalic acid](/img/structure/B5759409.png)

![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B5759423.png)

![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5759445.png)

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5759451.png)

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5759462.png)

![1-[2-chloro-5-(methylthio)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5759469.png)

![methyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5759495.png)

![2-[(3-methyl-4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5759514.png)